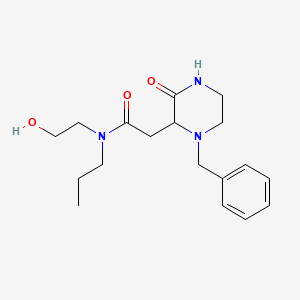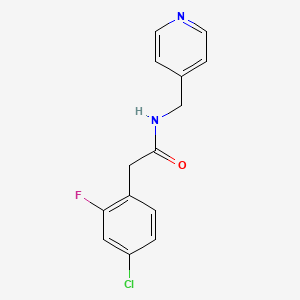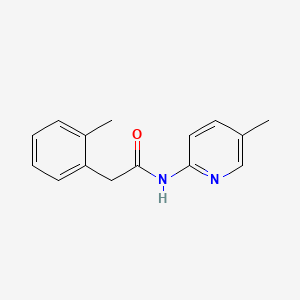![molecular formula C12H18N2O4S2 B5403558 1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine, commonly known as MSMP, is a chemical compound that has been extensively used in scientific research. It is a piperazine derivative that has been synthesized using various methods, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MSMP is not fully understood. It is believed to inhibit the activity of various enzymes by binding to their active sites. MSMP has been found to bind to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction.
Biochemical and Physiological Effects:
MSMP has been found to have a wide range of biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MSMP has also been found to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and has a wide range of biochemical and physiological effects. However, MSMP also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. It may also have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MSMP. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer. Another direction is to study its mechanism of action in more detail, particularly its interaction with enzymes and other proteins. Additionally, future research could focus on developing new derivatives of MSMP with improved pharmacological properties.
Métodos De Síntesis
MSMP has been synthesized using various methods, including the reaction of 1-methylpiperazine with 3-(methylsulfonyl)benzenesulfonyl chloride in the presence of a base. The reaction yields MSMP as a white crystalline solid that can be purified using recrystallization. Other methods include the reaction of 1-methylpiperazine with 3-(methylsulfonyl)benzenesulfonyl fluoride in the presence of a base or the reaction of 1-methylpiperazine with 3-(methylsulfonyl)benzenesulfonyl azide.
Aplicaciones Científicas De Investigación
MSMP has been extensively used in scientific research due to its wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. MSMP has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has been used in the development of new drugs for the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
1-methyl-4-(3-methylsulfonylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-13-6-8-14(9-7-13)20(17,18)12-5-3-4-11(10-12)19(2,15)16/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZSXBXDVMQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5403492.png)

![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)

![2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)
